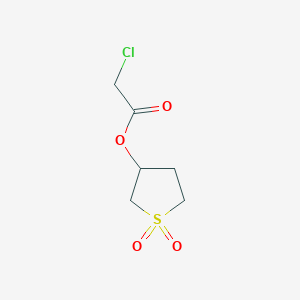

1,1-Dioxidotetrahydrothien-3-yl chloroacetate

Description

1,1-Dioxidotetrahydrothien-3-yl chloroacetate is a sulfone-containing chloroacetate ester with demonstrated antimicrobial activity. In a 2022 study, derivatives of this compound exhibited superior antibacterial effects against E. coli and S. aureus, outperforming tetracycline (5 mg ml⁻¹) by 1.71-fold and 1.13-fold, respectively . Its unique structure—a tetrahydrothiophene ring sulfonated at the 1-position and esterified with chloroacetate at the 3-position—confers enhanced reactivity and biological activity compared to simpler chloroacetate esters.

Properties

IUPAC Name |

(1,1-dioxothiolan-3-yl) 2-chloroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO4S/c7-3-6(8)11-5-1-2-12(9,10)4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSDUBQICRMJIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1OC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,1-Dioxidotetrahydrothien-3-yl chloroacetate involves several steps. One common method includes the reaction of tetrahydrothiophene-3-one with chloroacetic acid in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity .

Chemical Reactions Analysis

1,1-Dioxidotetrahydrothien-3-yl chloroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into different thioether derivatives.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dioxidotetrahydrothien-3-yl chloroacetate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1,1-Dioxidotetrahydrothien-3-yl chloroacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Structural and Functional Differences

- Sulfone vs. Simple Alkyl Esters : The sulfone group in this compound enhances electrophilicity, enabling stronger interactions with bacterial targets compared to sodium or ethyl chloroacetate .

- Biological Activity : Only this compound has documented antimicrobial efficacy. Other chloroacetates, like methyl chloroacetate, are primarily used in synthesis .

- Reactivity in Synthesis : Ethyl chloroacetate participates in cyclization reactions with fused sodium acetate , while sodium chloroacetate acts as a carboxymethylating agent in polymer chemistry .

Antimicrobial Performance

Derivatives of this compound show promise as alternatives to conventional antibiotics, with minimal inhibitory concentrations (MICs) significantly lower than tetracycline against E. coli .

Biological Activity

1,1-Dioxidotetrahydrothien-3-yl chloroacetate (CAS Number: 869716-12-1) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, presenting data from various studies, mechanisms of action, and comparisons with similar compounds.

The compound has a molecular weight of 212.65 g/mol and is characterized by the following structural properties:

| Property | Value |

|---|---|

| IUPAC Name | (1,1-dioxothiolan-3-yl) 2-chloroacetate |

| Molecular Formula | C6H9ClO4S |

| InChI | InChI=1S/C6H9ClO4S/c7-3-6(8)11-5-1-2-12(9,10)4-5/h5H,1-4H2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thus blocking their function. This inhibition can lead to alterations in various biochemical pathways relevant to disease processes.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of specific proteases and kinases, which play crucial roles in cellular signaling and regulation.

Antimicrobial Properties

Several studies have evaluated the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Anticancer Activity

In vitro studies have suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the activation of caspases and modulation of apoptotic pathways. Research has shown that it can selectively target cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The results indicated significant potential for use in treating infections caused by these pathogens.

Case Study 2: Anticancer Activity

In a recent study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptotic cell populations after exposure to concentrations above 10 µM.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Activity Type | Notes |

|---|---|---|

| Tetrahydrothiophene-3-one | Antimicrobial | Precursor in synthesis; less potent |

| Chloroacetic acid | Cytotoxic | Used as an alkylating agent; broader spectrum |

| Sulfoxides | Variable | Oxidation products; less targeted action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.